N-(4-Fluorophenyl)-2-hydroxy-5-methylbenzamide
Description
N-(4-Fluorophenyl)-2-hydroxy-5-methylbenzamide is a fluorinated benzamide derivative characterized by a hydroxyl group at position 2, a methyl group at position 5 on the benzamide ring, and a 4-fluorophenyl substituent attached to the amide nitrogen. The fluorine atom at the para position of the phenyl ring is a critical feature, as halogen substituents are known to modulate electronic, steric, and hydrophobic properties, influencing binding affinities and pharmacokinetic profiles .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-hydroxy-5-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-9-2-7-13(17)12(8-9)14(18)16-11-5-3-10(15)4-6-11/h2-8,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXOCLHNKGFOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455491 | |
| Record name | N-(4-Fluorophenyl)-2-hydroxy-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521272-36-6 | |
| Record name | N-(4-Fluorophenyl)-2-hydroxy-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-hydroxy-5-methylbenzamide typically involves the reaction of 4-fluoroaniline with 2-hydroxy-5-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-2-hydroxy-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide group would produce an amine .
Scientific Research Applications
N-(4-Fluorophenyl)-2-hydroxy-5-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-Fluorophenyl)-2-hydroxy-5-methylbenzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Fluorinated Benzamide Derivatives
- Its structure includes a 2-fluorobenzamide core but differs in the pyrimidinone substituent, which enhances interaction with the enzyme’s active site compared to simpler benzamides .
- 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid : With a binding affinity of -8.7 kcal/mol, this compound shares the 4-fluorophenyl group but incorporates a tetrahydropyrimidine ring, likely contributing to distinct hydrogen-bonding interactions .
Halogen-Substituted Phenyl Derivatives
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : This analog replaces fluorine with chlorine and substitutes the hydroxyl group with methoxy. It demonstrates strong fluorescence properties (λex 340 nm, λem 380 nm) and optimal activity at pH 5, suggesting that electronic effects of substituents significantly impact photophysical behavior .
Table 1: Structural and Activity Comparison of Benzamide Derivatives
Enzyme Inhibition
Fluorinated benzamides often act as competitive inhibitors due to their ability to mimic natural substrates. For example, the 2-fluoro substituent in N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide likely forms hydrogen bonds with KFase catalytic residues, while the pyrimidinone ring provides π-π stacking interactions . In contrast, N-(4-Fluorophenyl)maleimide inhibits MGL through covalent interactions with the maleimide electrophilic center, demonstrating that fluorine’s role varies with the compound’s mechanism .
Fluorescence and Spectroscopic Properties
The hydroxyl group in this compound may enhance fluorescence via intramolecular hydrogen bonding, akin to the methoxy group in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which stabilizes excited-state transitions . However, the absence of a methoxy group could reduce photostability compared to its chlorinated analog.
Spectroscopic Signatures
- IR Spectroscopy : Hydroxyl groups (νOH ~3150–3319 cm<sup>-1</sup>) and carbonyl stretches (νC=O ~1663–1682 cm<sup>-1</sup>) are critical for confirming benzamide tautomerism .
- NMR : The 4-fluorophenyl group would show a <sup>19</sup>F NMR signal near -115 ppm, while the hydroxyl proton may appear as a broad singlet in <sup>1</sup>H NMR .
Biological Activity
N-(4-Fluorophenyl)-2-hydroxy-5-methylbenzamide is a compound of growing interest in pharmacological research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxyl group and a fluorophenyl group, which contribute to its distinct chemical and biological properties. The specific substitution pattern allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : this compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various metabolic pathways, particularly those involved in energy production such as the tricarboxylic acid (TCA) cycle.
- Cellular Effects : The compound is hypothesized to influence cellular functions, impacting cell signaling pathways and gene expression. Such interactions can lead to changes in cellular metabolism and potentially induce apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Recent studies have explored the effects of this compound on different cancer cell lines. For instance:
- Apoptosis Induction : In vitro studies demonstrated that the compound can induce apoptosis in human bladder cancer cell lines (T24T, UMUC3) by downregulating anti-apoptotic proteins such as XIAP. This effect was linked to the inhibition of specific transcription factors involved in cell survival pathways .
- In Vivo Efficacy : Animal studies showed that administration of this compound significantly reduced tumor mass in xenograft models, indicating its potential as an anti-cancer agent .
Future Research Directions
While preliminary findings are promising, further research is necessary to fully elucidate the biological activity and mechanisms of action of this compound. Future studies should focus on:
- Detailed Pharmacokinetic Studies : Understanding how this compound behaves in vivo will provide insights into its therapeutic potential.
- Mechanistic Studies : More detailed investigations into the molecular mechanisms underlying its biological effects are essential for optimizing its use in therapeutic applications.
- Broader Biological Testing : Evaluating the compound against a wider range of cancer types and other diseases will help establish its efficacy and safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
